N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine derivatives: Compounds with the piperidine ring, such as piperidine-2-carboxamide.
Cyclopropane carboxamide derivatives: Compounds featuring the cyclopropane carboxamide group.
Uniqueness
N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of the pyrrolidine, piperidine, and cyclopropane carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H25N3O2 |
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Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H25N3O2/c19-14(18-8-1-2-9-18)11-17-7-3-4-13(10-17)16-15(20)12-5-6-12/h12-13H,1-11H2,(H,16,20) |
InChI Key |
ATPGVCOBWBFCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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